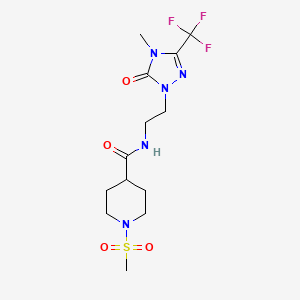

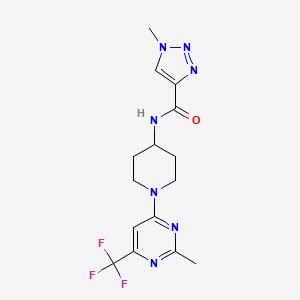

![molecular formula C15H11FN2O2S B2568920 2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 403845-80-7](/img/structure/B2568920.png)

2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the family of benzamide derivatives. Thiazoles, which are important heterocyclics, exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

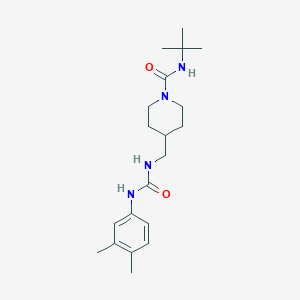

The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . Another study reported the synthesis of a polymer containing a benzothiazole moiety via a palladium-catalyzed Heck coupling reaction .

Molecular Structure Analysis

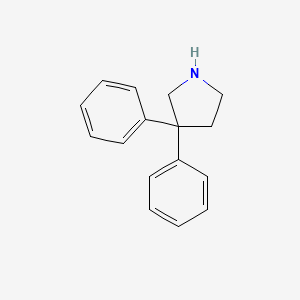

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors for Metal Ions

Benzothiazole derivatives have been studied for their potential as fluorescent sensors for metal ions. For instance, benzimidazole and benzothiazole conjugated Schiff bases were synthesized and shown to be capable of detecting Al3+ and Zn2+ ions due to appreciable absorption and emission spectral changes upon coordination, demonstrating good sensitivity and selectivity (Suman et al., 2019).

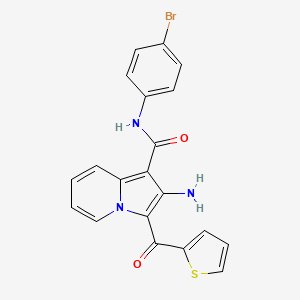

Anticancer Activity

Isoxazole derivatives of benzothiazole were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds exhibited significant anti-cancer activity and induced G2/M cell cycle arrest, suggesting their potential as small-molecule activators of p53, which regulates cell proliferation and apoptosis (Kumbhare et al., 2014).

Imaging Agents

Fluorine-labeled benzamide analogues, including benzothiazole derivatives, have been explored as imaging agents for positron emission tomography (PET) to assess the sigma2 receptor status of solid tumors. Such compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging applications (Tu et al., 2007).

Crystal Structure Analysis

The crystal structure analysis of benzamide derivatives, including those with fluorine and methoxy groups, has highlighted the importance of hydrogen bonds in determining crystal packing and stability. Such studies contribute to our understanding of the physical and chemical properties of these compounds (Dey et al., 2021).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies provide insights into their potential as novel antimicrobial agents, contributing to addressing the challenge of antimicrobial resistance (Anuse et al., 2019).

Eigenschaften

IUPAC Name |

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTODPVIIUWOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568839.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate](/img/structure/B2568842.png)

![6-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2568845.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2568846.png)

![N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2568850.png)

![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)